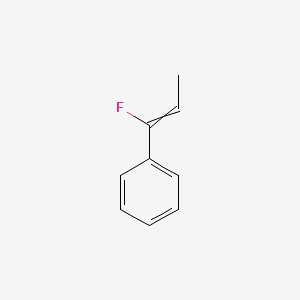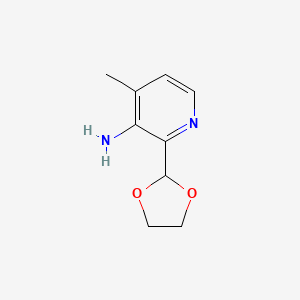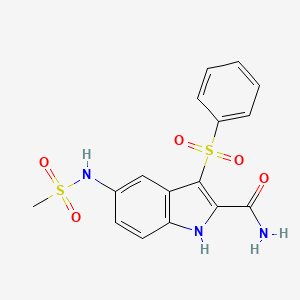![molecular formula C14H17NO5 B8283778 1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B8283778.png)
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-4-carboxylic acid, while reduction can produce 4-hydroxypiperidine derivatives.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-4-piperidinol: This compound lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Benzyloxycarbonyl-4-piperidinecarboxylic acid:
The presence of both the hydroxyl and carboxylic acid groups in 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid makes it unique and valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-hydroxy-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)14(19)6-8-15(9-7-14)13(18)20-10-11-4-2-1-3-5-11/h1-5,19H,6-10H2,(H,16,17) |
Clé InChI |
XTXWIQLUFDMWBI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C(=O)O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-2-[(5-fluoropyridin-3-yl)oxy]benzoic acid](/img/structure/B8283750.png)
![2-Chloro-4-methyl-5-[(2-methylpropanoylamino)methyl]benzoic acid](/img/structure/B8283754.png)

![2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide](/img/structure/B8283761.png)

![tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate](/img/structure/B8283784.png)
